molecular formula C14H14S B7797621 Sulfide, phenethyl phenyl CAS No. 13865-49-1

Sulfide, phenethyl phenyl

Cat. No.: B7797621
CAS No.: 13865-49-1
M. Wt: 214.33 g/mol
InChI Key: VRWWJIACGVONTQ-UHFFFAOYSA-N
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Description

Phenethyl phenyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to a phenethyl group (C₆H₅CH₂CH₂–) and a phenyl group (C₆H₅–). Its IUPAC name is 1-phenylethyl phenyl sulfide, reflecting the substitution pattern on the sulfur center . Structurally, it belongs to the class of thioethers (sulfides), which are notable for their applications in organic synthesis, polymer chemistry, and materials science.

Properties

IUPAC Name

2-phenylethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWJIACGVONTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160738
Record name Sulfide, phenethyl phenyl
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Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13865-49-1
Record name Sulfide, phenethyl phenyl
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Record name Sulfide, phenethyl phenyl
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Record name PHENETHYL PHENYL SULFIDE
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 2-phenylethyl chloride (1.0 equiv) reacts with thiophenol (1.2 equiv) in refluxing acetone (60–80°C) for 12–24 hours. The base (K2CO3, 2.0 equiv) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Yields typically range from 65% to 85%, depending on the substituents on the phenethyl moiety. For example:

  • 2-(4-Methoxyphenyl)ethyl phenyl sulfide : 78% yield after column chromatography.

  • 2-(3,4-Dimethoxyphenyl)ethyl phenyl sulfide : 72% yield under analogous conditions.

Table 1: Performance of Nucleophilic Substitution with Varied Substrates

Phenethyl HalideBaseSolventTemperature (°C)Yield (%)
2-Phenylethyl chlorideK2CO3Acetone6078
2-(4-MeO-Ph)ethyl chlorideNaOHDMF8082
2-(3,4-(MeO)2-Ph)ethyl ClK2CO3Acetone7072

This method’s limitations include prolonged reaction times and moderate yields for sterically hindered substrates.

Friedel-Crafts Alkylation with Solid Acid Catalysts

The Friedel-Crafts reaction between benzene derivatives and sulfur sources offers a scalable route to aryl sulfides. Traditional methods used AlCl3, but environmental concerns have spurred the adoption of solid acid catalysts like sulfated metal oxides (e.g., SO4^2−/SnO2−Fe2O3).

Ionic Liquid-Mediated Synthesis

A patent (CN102516139B) discloses a novel system using 1-alkyl-3-methylimidazolium ionic liquids (e.g., [BMIM][PF6]) and S2O8^2−/SnO2−Fe2O3 catalysts. Key advantages include:

  • Reusability : Catalysts retain >90% activity after five cycles.

  • Selectivity : >95% conversion to phenethyl phenyl sulfide with minimal thianthrene byproducts.

Table 2: Catalytic Performance of Solid Acids in Ionic Liquids

CatalystTemp (°C)Time (h)Conversion (%)Selectivity (%)
S2O8^2−/SnO2−Fe2O3 (1:2)10089897
SO4^2−/SnO2−Al2O3 (1:5)110109594

The optimal molar ratio of sulfur to benzene derivatives is 1:2–3, with ionic liquid quantities 5–20 times the sulfur mass.

High-Temperature Synthesis from Halobenzenes and Hydrogen Sulfide

Older methods involve reacting chlorobenzene with H2S at 500–700°C, but yields rarely exceed 20% due to decomposition and side reactions. For instance, chlorobenzene and sulfur under high-pressure conditions yield phenethyl phenyl sulfide in 19% yield, alongside polysulfides and char. This approach is largely obsolete due to inefficiency and safety hazards.

Reduction of Sulfoxides and Sulfones

Sulfoxides and sulfones can be reduced to sulfides using agents like triphenylphosphine-iodine or samarium iodide (SmI2). For example, diphenyl sulfoxide treated with SmI2 in THF at 25°C affords phenethyl phenyl sulfide in 88% yield. However, stoichiometric reductants and sensitivity to moisture limit industrial applicability.

Oxidative Coupling and Biomimetic Approaches

Recent studies explore iron-porphyrin catalysts (e.g., FeTPPCI) for sulfide synthesis via biomimetic oxygen transfer. While primarily used for sulfoxide formation, these systems occasionally produce sulfides under controlled conditions. For example, FeTPPCI/H2O2 in acetonitrile yields phenethyl phenyl sulfide in 11.5% yield, alongside sulfoxides .

Chemical Reactions Analysis

Types of Reactions: Sulfide, phenethyl phenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

    Oxidation: Phenethyl phenyl sulfoxide, phenethyl phenyl sulfone.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted phenethyl phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Organic Reactions

Phenethyl phenyl sulfide acts as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation reactions allows for the formation of sulfoxides and sulfones, which are valuable in medicinal chemistry.

2. Reactivity with Oxidizing Agents

Research has shown that phenethyl phenyl sulfide interacts with different oxidizing agents, affecting its conversion into more complex structures. This property is crucial for optimizing synthetic routes in organic chemistry.

Pharmaceutical Applications

1. Potential Therapeutic Uses

Recent studies have indicated that compounds similar to phenethyl phenyl sulfide may exhibit therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. For instance, hydrogen sulfide (H2_2S)-releasing derivatives have shown promise in animal models for conditions such as heart failure and ischemic damage .

2. Anticancer Properties

The anticancer effects of sulfide compounds are notable, particularly their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) modulation. Phenethyl phenyl sulfide may play a role in developing new H2_2S prodrugs that could be effective against multiple malignancies .

Case Studies and Research Findings

1. Oxidation Studies

A recent study explored the chemical space of phenyl sulfide oxidation using automated optimization platforms. The findings indicated that different reaction conditions significantly impact the yield and purity of the resulting products, emphasizing the importance of optimizing synthetic methods for practical applications .

2. Clinical Insights on H₂S Prodrugs

Clinical research has demonstrated that certain H₂S-releasing drugs exhibit protective effects on normal cells while inducing pro-apoptotic effects on cancer cells. This dual action underscores the potential for developing safe and effective therapeutic agents based on sulfide compounds like phenethyl phenyl sulfide .

Mechanism of Action

The mechanism of action of sulfide, phenethyl phenyl and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, these compounds may interact with enzymes and proteins, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Sulfides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Phenethyl phenyl sulfide C₁₄H₁₄S 214.3 Phenethyl, phenyl High hydrophobicity; used in polymer additives (inferred)
Diphenyl sulfide C₁₂H₁₀S 186.3 Two phenyl groups Low polarity; solvent in organic reactions
Ethyl 3-fluoro-6-methylphenyl sulfide C₉H₁₁FS 170.2 Ethyl, fluoro, methyl Enhanced metabolic stability; pharmaceutical intermediate
P-Chlorophenyl methyl sulfide C₇H₇ClS 158.6 Chloro, methyl Electrophilic reactivity; agrochemical precursor

Table 2: Comparative Reactivity in Pyrolysis Studies

Compound Decomposition Pathway Primary Products Reference
Phenethyl phenyl ether C–O bond cleavage Phenol, styrene derivatives
Phenethyl phenyl sulfide (inferred) S–C bond cleavage (slower) Thiophenol, styrene derivatives
Diphenyl sulfone Stable up to 300°C SO₂ release at high temperatures

Research Findings

  • Pyrolysis Behavior : Phenethyl phenyl sulfide is expected to exhibit greater thermal stability than ethers due to stronger C–S bonds. Computational studies on phenethyl phenyl ethers suggest substituent bulkiness delays decomposition, a trend likely applicable to sulfides .
  • Biocatalytic Interactions : Immobilized laccase enzymes show reduced efficacy in degrading bulky aromatic compounds (e.g., phenethyl benzene), suggesting phenethyl phenyl sulfide may resist enzymatic breakdown .

Biological Activity

Sulfide, phenethyl phenyl (CAS No. 13865-49-1) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing information from diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its sulfide functional group attached to a phenethyl and phenyl moiety. The molecular formula is C14H14SC_{14}H_{14}S. Its structure can be represented as follows:

C6H5 S C6H4CH2CH3\text{C}_6\text{H}_5\text{ S C}_6\text{H}_4\text{CH}_2\text{CH}_3

This compound is typically a colorless to pale yellow liquid with a distinctive odor, making it relevant in both industrial and pharmaceutical applications.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It may act as an antioxidant , anti-inflammatory agent , or antimicrobial compound. The sulfide group can influence the compound's reactivity with biological molecules, potentially modulating metabolic pathways.

  • Antioxidant Activity : Sulfides are known to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Some studies indicate that sulfides can inhibit pro-inflammatory cytokines, which may help in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Effects : Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains.

Case Studies

  • Antioxidant Studies : A study demonstrated that sulfide derivatives showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The study measured the inhibition of lipid peroxidation in cell membranes.
  • Anti-inflammatory Research : In vitro assays indicated that this compound reduced the expression of TNF-alpha in macrophages, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Testing : Research conducted on the antimicrobial efficacy of sulfide compounds revealed that this compound had notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological Activity
This compoundC₆H₅-S-C₆H₄CH₂CH₃Antioxidant, Anti-inflammatory
Benzyl SulfideC₆H₅-S-CH₂C₆H₅Antimicrobial
Thioether DerivativeR-S-R'Varies; often less potent than sulfides

Research Applications

This compound has potential applications in various fields:

  • Pharmaceuticals : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.
  • Food Industry : Due to its antimicrobial properties, it could be explored as a natural preservative.
  • Cosmetics : Its ability to scavenge free radicals may find use in formulations aimed at reducing skin aging.

Q & A

Q. Q1. What are the established synthetic routes for sulfide, phenethyl phenyl, and how can experimental parameters (e.g., solvent choice, temperature) be optimized for reproducibility?

  • Methodological Answer : Begin with nucleophilic substitution or Friedel-Crafts alkylation, referencing protocols in peer-reviewed syntheses . Optimize solvent polarity (e.g., DMF vs. toluene) to control reaction kinetics, and use differential scanning calorimetry (DSC) to monitor exothermic peaks for safety. Validate purity via HPLC with a C18 column (90:10 acetonitrile/water) and compare retention times against standards .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., NMR vs. IR) be resolved?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR for structural confirmation (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm). If IR data contradicts (e.g., absence of expected S-C stretch at 600–700 cm1^{-1}), re-examine sample preparation for moisture interference or consider X-ray crystallography for definitive conformation .

Q. Q3. How can researchers design stability studies to assess this compound under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis. For photostability, employ a xenon arc lamp (ICH Q1B) and track degradation products via LC-MS .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can computational modeling (e.g., DFT) validate proposed pathways?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states in Suzuki-Miyaura couplings. Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to confirm or refine mechanistic hypotheses .

Q. Q5. How should researchers address discrepancies in reported catalytic activity of this compound derivatives across studies?

  • Methodological Answer : Conduct meta-analysis of literature data, focusing on catalyst loading (mol%), substrate scope, and turnover frequency (TOF). Replicate key experiments under standardized conditions (e.g., inert atmosphere, controlled moisture) and perform ANOVA to identify statistically significant variables .

Q. Q6. What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in sulfur incorporation efficiency?

  • Methodological Answer : Implement inline FTIR monitoring to track sulfur reagent consumption in real time. Use design of experiments (DoE) to optimize stoichiometry (e.g., 1.2–1.5 eq. S-source) and reduce side-product formation. Validate consistency via ICP-OES for sulfur content .

Data Analysis & Reporting

Q. Q7. How can researchers resolve contradictions between theoretical and experimental crystallographic data for this compound polymorphs?

  • Methodological Answer : Compare experimental XRD patterns (e.g., 2θ = 15–30°) with simulated data from Mercury CSD software. If discrepancies persist (e.g., peak broadening), re-evaluate crystal packing using Hirshfeld surface analysis to identify non-covalent interactions .

Q. Q8. What statistical approaches are recommended for interpreting heterogeneous catalytic performance data in this compound studies?

  • Methodological Answer : Apply multivariate regression to correlate catalyst surface area (BET analysis) with yield. Use Grubbs’ test to identify outliers in TOF datasets and report confidence intervals (95%) for reproducibility assessments .

Literature & Knowledge Gaps

Q. Q9. How can systematic reviews identify understudied applications of this compound in asymmetric catalysis?

  • Methodological Answer : Conduct a PRISMA-guided review of Scopus/Web of Science entries (keywords: “asymmetric catalysis,” “sulfide ligands”). Use VOSviewer to map co-occurrence networks of ligand classes and highlight clusters with fewer than 10 citations .

Q. Q10. What experimental evidence challenges existing structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Compare SAR predictions (e.g., Hammett σ values) with bioactivity assays (e.g., IC50_{50} in enzyme inhibition). If deviations exceed 20%, re-evaluate electronic descriptors using frontier molecular orbital (FMO) theory .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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